Methyl 2-amino-3-(phenylthio)butanoate
Description
Structure
2D Structure
Properties
CAS No. |
1706418-92-9 |
|---|---|
Molecular Formula |
C11H15NO2S |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
methyl 2-amino-3-phenylsulfanylbutanoate |
InChI |
InChI=1S/C11H15NO2S/c1-8(10(12)11(13)14-2)15-9-6-4-3-5-7-9/h3-8,10H,12H2,1-2H3 |
InChI Key |
VQTQAAZZNGBWGM-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)OC)N)SC1=CC=CC=C1 |
Canonical SMILES |
CC(C(C(=O)OC)N)SC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The phenylthio group in Methyl 2-amino-3-(phenylthio)butanoate distinguishes it from related esters. Key analogs include:
Key Observations :
- Amino vs. Benzoylamino: Methyl 2-benzoylamino-3-oxobutanoate () features a benzamide-protected amino group, reducing nucleophilicity compared to the free amino group in the target compound .
Reaction Conditions and Yields
- Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate: Synthesized via coupling of methyl (2S)-2-amino-3,3-dimethylbutanoate HCl with trifluoroethyl triflate in THF at 60°C for 27 hours, purified via C18 reverse-phase chromatography .
- Methyl 2-benzoylamino-3-oxobutanoate: Prepared via condensation of benzoylated precursors under reflux with PTSA catalysis (1–11.5 hours), yielding intermediates for heterocyclic synthesis .
- Methyl 1-(methylamino)cyclobutanecarboxylate HCl: Synthesized via sodium hydride-mediated alkylation in DMF, achieving 100% yield after silica gel chromatography .
Comparison with Target Compound :
- The phenylthio group in this compound would likely require thiol-ene coupling or Mitsunobu-type reactions, which are absent in the provided evidence but inferred from sulfur chemistry precedents.
- Longer reaction times (e.g., 27 hours in ) suggest that steric hindrance or electron-withdrawing groups (e.g., trifluoroethyl) may slow reactivity, a factor relevant to the phenylthio analog.
Analytical and Physicochemical Properties
Chromatographic Data
Notes:
- The phenylthio group’s hydrophobicity could increase retention times in reversed-phase HPLC compared to methyl or trifluoroethyl analogs.
Inference for Target Compound :
- The phenylthio group may enable unique reactivity, such as participation in disulfide bond formation or thiol-click chemistry, expanding its utility in bioconjugation or drug design.
Preparation Methods
General Synthetic Approach
The preparation of methyl 2-amino-3-(phenylthio)butanoate typically involves two major steps:
- Introduction of the phenylthio group into an amino acid or amino alcohol precursor.
- Esterification of the amino acid to form the methyl ester.
These steps are often achieved through catalytic substitution reactions and subsequent esterification under controlled conditions.
Preparation via Catalytic Substitution of Amino Alcohols
A reliable method involves starting from 2-amino-3-benzylthio-1-propanol or analogous sulfur-containing amino alcohols, which are oxidized and converted into the corresponding amino acid derivatives.
- Use of a base such as sodium hydroxide in aqueous medium.
- Catalysis by sponge copper (Raney copper) under nitrogen atmosphere.
- Heating at elevated temperatures (~140 °C) for extended periods (e.g., 8 hours).
- Neutralization and isolation by distillation or crystallization.
For example, the reaction of 2-amino-3-benzylthio-1-propanol with sodium hydroxide and Raney copper catalyst under nitrogen at 140 °C for 8 hours yields 2-amino-3-(benzylthio)propionic acid. Subsequent esterification with methylating agents such as trimethylsilyldiazomethane in methanol produces the methyl ester derivative with yields around 45% or higher.
Table 1: Reaction Conditions and Yields for Sulfur-Containing Amino Acid Derivatives
| Starting Material | Catalyst | Base | Temp (°C) | Time (h) | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 2-amino-3-benzylthio-1-propanol | Raney Copper | NaOH | 140 | 8 | 2-amino-3-(benzylthio)propionic acid | ≥45 | Followed by methylation step |
| 2-amino-4-methylthio-1-butanol | Raney Copper | NaOH | 140 | 8 | 2-amino-4-(methylthio)butyric acid | ≥37 | Methylation not specified |
Esterification Techniques
Esterification of the amino acid to the methyl ester is commonly performed using methylating agents such as trimethylsilyldiazomethane in methanol. This method provides mild conditions and good selectivity for the methyl ester formation without racemization.
- Reaction is typically carried out at room temperature.
- The methyl ester product is isolated by solvent evaporation and purification.
- Yields for methyl 2-amino-3-(benzylthio)propionate reach approximately 45% from the acid precursor.
Summary of Key Findings and Recommendations
| Aspect | Details |
|---|---|
| Starting materials | 2-amino-3-benzylthio-1-propanol or related sulfur-containing amino alcohols |
| Catalysts | Raney copper (Raney type), copper salts, palladium on carbon (Pd/C) |
| Reaction conditions | Aqueous NaOH, nitrogen atmosphere, 140 °C, 8 hours |
| Esterification method | Trimethylsilyldiazomethane in methanol, room temperature |
| Yields | Amino acid intermediate: ~37-45%; methyl ester: ~45% or higher |
| Purification | Neutralization, filtration, solvent extraction, recrystallization |
| Scalability and flow chemistry | Continuous-flow methods offer improved control and potential for industrial application |
Q & A
Q. Critical Conditions :
- Moisture-sensitive steps require inert atmospheres.
- Excess phenylthiol reagent (2–3 eq.) ensures high conversion.
- Temperature control minimizes side reactions (e.g., ester hydrolysis).
Basic: How is the compound purified post-synthesis, and what analytical techniques confirm its purity?
Methodological Answer:
Purification :
- Reverse-Phase Chromatography : C18 columns with acetonitrile/water gradients (e.g., 10–90% acetonitrile) effectively separate the target compound from byproducts .
- Silica Gel Chromatography : For non-polar impurities, use hexane/ethyl acetate mixtures (e.g., 70:30 ratio) .
Q. Analytical Techniques :
- HPLC : Retention time comparison against standards; mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid.
- LCMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and assess purity (>95%) .
Advanced: How can researchers optimize the stereochemical outcome during synthesis, especially regarding the amino group’s configuration?
Methodological Answer:
Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (2S)-configured amino esters) to control stereochemistry .
Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during thioether formation.
Post-Synthesis Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak® columns) or enzymatic resolution .
Data Contradiction Analysis :
If unexpected stereoisomer ratios occur, verify:
- Catalyst loading and reaction time.
- Temperature effects on enantioselectivity.
- Purity of starting materials via polarimetry .
Advanced: What strategies mitigate degradation of the phenylthio group during storage or experimental conditions?
Methodological Answer:
Storage : Store as a hydrochloride salt at –20°C under nitrogen to prevent oxidation of the thioether moiety .
Buffered Solutions : Use antioxidants (e.g., BHT) in aqueous/organic solvents to stabilize the compound.
Degradation Monitoring :
- Regular HPLC analysis to detect sulfoxide/sulfone byproducts.
- LCMS to identify mass shifts (+16 or +32 Da for oxidation) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., receptors)?
Methodological Answer:
Docking Studies : Use software (e.g., AutoDock Vina) to model binding to targets like neurotransmitter receptors. Focus on the phenylthio group’s hydrophobic interactions and hydrogen bonding with the amino ester .
Molecular Dynamics (MD) Simulations : Simulate binding stability in physiological conditions (e.g., 150 mM NaCl, pH 7.4) to assess residence times.
Validation : Compare computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding assays .
Basic: What spectroscopic methods are essential for structural elucidation?
Methodological Answer:
NMR :
- ¹H NMR : Identify aromatic protons (δ 7.2–7.5 ppm) and methoxy groups (δ 3.6–3.8 ppm).
- ¹³C NMR : Confirm ester carbonyl (δ 170–175 ppm) and quaternary carbons.
IR Spectroscopy : Detect ester C=O stretches (~1740 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Advanced: How should researchers design experiments to resolve contradictions in reported biological activity data?
Methodological Answer:
Assay Standardization : Use validated protocols (e.g., NIH’s Assay Guidance Manual) for consistency.
Control Experiments : Include positive/negative controls (e.g., known receptor agonists/antagonists) to benchmark activity .
Dose-Response Curves : Perform IC50/EC50 determinations across multiple replicates to assess reproducibility.
Orthogonal Assays : Validate findings with complementary methods (e.g., fluorescence polarization and SPR for binding studies) .
Advanced: What are the key considerations for incorporating this compound into polymer or material science applications?
Methodological Answer:
Functional Group Compatibility : Ensure the phenylthio group does not interfere with polymerization (e.g., via radical quenching tests).
Copolymer Design : Use the amino ester as a monomer in polyamides or polyurethanes; optimize reaction pH to preserve ester integrity .
Characterization :
- GPC for molecular weight distribution.
- DSC/TGA to assess thermal stability (decomposition >200°C expected) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
